(5-Chloro-2-(methylthio)pyrimidin-4-yl)(indolin-1-yl)methanone
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Overview
Description
(5-Chloro-2-(methylthio)pyrimidin-4-yl)(indolin-1-yl)methanone is a complex organic compound that integrates a pyrimidine ring with an indole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both pyrimidine and indole structures suggests that it may exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(indolin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-2-(methylthio)pyrimidine with indole derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity. For instance, the use of palladium-catalyzed coupling reactions can be effective in forming the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-(methylthio)pyrimidin-4-yl)(indolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidine or indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the compound.
Scientific Research Applications
Chemistry
In chemistry, (5-Chloro-2-(methylthio)pyrimidin-4-yl)(indolin-1-yl)methanone is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound may exhibit a range of activities due to its structural components. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties . The pyrimidine ring also contributes to the compound’s potential as a bioactive molecule.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Compounds with similar structures have been studied for their ability to interact with specific biological targets, making them candidates for drug development .
Industry
Industrially, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of complex molecules.
Mechanism of Action
The mechanism of action of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(indolin-1-yl)methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrimidine ring may also interact with nucleic acids or proteins, influencing cellular processes. These interactions can lead to a range of biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with the indole moiety of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(indolin-1-yl)methanone.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine have similar pyrimidine structures.
Uniqueness
What sets this compound apart is the combination of both indole and pyrimidine rings in a single molecule. This dual structure allows it to exhibit a broader range of biological activities and makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-20-14-16-8-10(15)12(17-14)13(19)18-7-6-9-4-2-3-5-11(9)18/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBFBFGGWBSWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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